3-[(3-trifluoromethyl)phenyl]-5-[(4-carboxyphenyl)methylene]-2-thioxo-4-thiazolidinone, also known as CFTRinh-172 or CFTRinh-172, is a small molecule that selectively inhibits the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. [] It was initially identified through high-throughput screening of chemical compounds for their ability to inhibit cAMP/flavone-stimulated chloride transport in cells expressing CFTR. [] The compound exhibits high affinity and selectivity for the CFTR channel, demonstrating its utility in studying CFTR-mediated processes. [] CFTRinh-172 has emerged as a valuable tool in scientific research, enabling exploration of CFTR’s involvement in various physiological and pathological processes.
CFTR(inh)-172 is a potent inhibitor of the cystic fibrosis transmembrane conductance regulator protein, commonly referred to as CFTR. This compound has gained attention in research due to its role in modulating ion transport across epithelial cells, particularly in the context of cystic fibrosis, a genetic disorder caused by mutations in the CFTR gene. CFTR(inh)-172 is classified as a pharmacological agent that specifically targets CFTR channels, which are critical for chloride ion transport and fluid secretion in various tissues.
CFTR(inh)-172 was developed as part of a series of compounds aimed at understanding and manipulating CFTR function. It is derived from a class of small molecules that inhibit CFTR activity. The compound is classified under pharmacological inhibitors, specifically targeting ion channels involved in epithelial ion transport. Research indicates that while CFTR(inh)-172 primarily inhibits CFTR, it may also exhibit off-target effects on other ion channels, necessitating careful interpretation of experimental results involving this compound .
The synthesis of CFTR(inh)-172 involves multi-step organic synthesis techniques. While specific details of its synthesis are often proprietary or not fully disclosed in the literature, general methods include:
The final product is characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity .
CFTR(inh)-172 has a complex molecular structure characterized by specific functional groups that facilitate its interaction with the CFTR protein. The molecular formula is typically presented as C16H9F3N2O2S2, which indicates the presence of fluorine atoms and sulfur moieties that contribute to its inhibitory action.
CFTR(inh)-172 participates in several chemical reactions that are crucial for its function as an inhibitor:
The mechanism of action for CFTR(inh)-172 involves direct inhibition of the CFTR protein:
Experimental data indicate that the inhibitory effects can be quantified through changes in short-circuit current measurements in epithelial tissues treated with CFTR(inh)-172 .
CFTR(inh)-172 exhibits several notable physical and chemical properties:
These properties are essential for determining appropriate experimental conditions when using CFTR(inh)-172 in research settings .
CFTR(inh)-172 has several scientific applications:
CFTR(inh)-172 (3-[(3-trifluoromethyl)phenyl]-5-[(4-carboxyphenyl)methylene]-2-thioxo-4-thiazolidinone) inhibits the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel through an allosteric mechanism. Unlike pore-occluding blockers (e.g., GlyH-101), CFTR(inh)-172 binds within the pore to induce conformational changes that stabilize a closed state. This mechanism is critical for treating diseases involving CFTR hyperactivation, such as secretory diarrhea and polycystic kidney disease [1] [3] [5].
Cryo-EM structures of CFTR/CFTR(inh)-172 complexes (resolutions: 2.7–3.6 Å) localize the inhibitor binding site to the pore’s inner vestibule, below the selectivity filter. Key residues involved include:
Molecular dynamics simulations confirm two binding poses, with Pose 2 (trifluoromethyl group facing TM8) showing superior stability (<3 Å RMSD over 400 ns). Mutagenesis of these residues (e.g., K95A, M348A) reduces inhibitor affinity by 5- to 10-fold, validating their role in binding [1] [4].
Table 1: Key Residues in CFTR(inh)-172 Binding Site
Transmembrane Segment | Residue | Interaction Type | Effect of Mutation on IC₅₀ |
---|---|---|---|
TM1 | K95 | Salt bridge (with carboxylate) | 8-fold increase |
TM6 | M348 | Hydrophobic | 5-fold increase |
TM8 | F881 | Hydrophobic/π-stacking | 7-fold increase |
TM12 | S1141 | Hydrophobic | 6-fold increase |
CFTR(inh)-172 binding triggers asymmetric rearrangements in transmembrane helices:
Binding affinity (IC₅₀ ≈ 300 nM) arises from:
CFTR(inh)-172 exhibits voltage-independent inhibition (≤10% change in IC₅₀ at −100 mV to +100 mV), contrasting with voltage-dependent blockers like GlyH-101. Electrophysiological hallmarks include:
Table 2: Electrophysiological Signatures of CFTR Inhibitors
Property | CFTR(inh)-172 | GlyH-101 | Glibenclamide |
---|---|---|---|
Voltage dependence | Absent | Strong (inward rectification) | Moderate |
Single-channel behavior | Reduced Pₒ | Flickery block | Reduced Pₒ |
IC₅₀ | 0.3 μM | 4 μM | 100 μM |
Binding site | Pore (allosteric) | Pore (extracellular) | Pore (intracellular) |
CFTR(inh)-172 does not prevent ATP-induced NBD dimerization, as shown by:
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1